molecular formula C24H24N2O3S B2474317 2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-22-2

2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2474317
CAS No.: 954679-22-2
M. Wt: 420.53
InChI Key: RYUCPNGTCJRGGK-UHFFFAOYSA-N
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Description

2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound belonging to the class of N-substituted tetrahydroisoquinoline derivatives. This specific structural class has demonstrated significant potential in biomedical research, particularly in the field of oncology. Compounds featuring the tetrahydroisoquinoline backbone have been investigated for their ability to act as neuroprotective agents, with studies showing their efficacy stems from free radicals scavenging properties and the inhibition of glutamate-induced excitotoxicity . Furthermore, structurally similar N-substituted tetrahydroisoquinoline benzamides have been explicitly patented for their use as anti-cancer agents . Research indicates these compounds exhibit potent anti-proliferative activity against various human cancer cell lines, including breast cancer cells, suggesting a promising avenue for the development of novel therapeutics . The molecular structure of this compound incorporates a benzamide group and a tosyl (p-toluenesulfonyl) group, modifications that are known to influence the molecule's bioavailability, binding affinity, and specificity for target proteins. As a research chemical, it serves as a valuable tool for scientists exploring new pathways in drug discovery, enzyme inhibition, and cellular signal transduction mechanisms. This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-7-11-22(12-8-17)30(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)23-6-4-3-5-18(23)2/h3-12,15H,13-14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUCPNGTCJRGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” are currently unknown. This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders. .

Mode of Action

Thiq derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces. The specific interactions of “this compound” with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Thiq derivatives are known to affect a variety of biochemical pathways, often by interacting with key enzymes or receptors. The specific pathways affected by “this compound” would depend on its targets and the biological context in which it is used.

Result of Action

Given that thiq derivatives are known to exert diverse biological activities, it is plausible that “this compound” could have a range of effects at the molecular and cellular levels, depending on its targets and the biological context.

Biological Activity

2-Methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24_{24}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight : 450.5 g/mol

The structure includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities, particularly in neuropharmacology and oncology.

Pharmacological Properties

Recent studies indicate that this compound exhibits significant pharmacological effects. It has been primarily studied for its interactions with various receptors and enzymes:

  • Kappa-Opioid Receptor Antagonism : Preliminary research suggests that this compound may act as an antagonist at the kappa-opioid receptor (KOR), which is implicated in pain modulation and mood regulation. Modifications to its structure can enhance potency and selectivity for specific receptors.
  • Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline structures have demonstrated neuroprotective properties. For instance, related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown protective effects against neurotoxins associated with Parkinson's disease . This suggests potential applications in neurodegenerative disorders.

The exact mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Antioxidant Activity : Similar compounds have been shown to induce antioxidant enzymes that mitigate oxidative stress in neuronal cells .
  • Receptor Modulation : The interaction with KOR may influence downstream signaling pathways involved in pain perception and emotional regulation.

Research Findings and Case Studies

StudyFindingsImplications
Study 1Investigated the effects of related tetrahydroisoquinoline derivatives on neuroprotectionSuggested potential for treating neurodegenerative diseases
Study 2Examined the binding affinity of various derivatives to opioid receptorsHighlighted structural modifications that enhance receptor selectivity
Study 3Evaluated the cytotoxic effects on cancer cell linesIndicated possible applications in cancer therapy

Case Study: Neuroprotective Effects

A notable study examined the neuroprotective effects of similar tetrahydroisoquinoline compounds against dopaminergic neurotoxins. The results indicated that these compounds could protect neurons from oxidative damage and apoptosis. This raises the possibility that this compound might share these protective properties due to structural similarities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key analogs of this compound include derivatives with variations in the benzamide substituent, tetrahydroisoquinoline modifications, and alternative N-protecting groups. A comparative analysis is provided below:

Compound Name Benzamide Substituent N-Protecting Group Core Structure Molecular Formula Molecular Weight (g/mol) Potential Applications
2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 2-methyl Tosyl (SO₂C₆H₄CH₃) Tetrahydroisoquinoline C₂₄H₂₄N₂O₃S 428.53 Pharmaceutical research
4-Propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 4-propyl Tosyl Tetrahydroisoquinoline C₂₆H₂₈N₂O₃S 470.58 Not specified
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 4-tert-butyl Isobutyryl (COC(CH₃)₂) Tetrahydroquinoline C₂₄H₃₀N₂O₂ 378.51 Not specified
Key Observations:

The 4-tert-butyl substituent in the analog from introduces significant bulkiness, likely increasing lipophilicity and metabolic stability but reducing aqueous solubility .

N-Protecting Groups: The tosyl group (a sulfonamide) in the target compound and its propyl analog may enhance stability against hydrolysis compared to the isobutyryl group (an acyl amide) in the tetrahydroquinoline derivative . Sulfonamides are less prone to enzymatic cleavage, which could improve pharmacokinetics.

This difference could influence interactions with chiral binding sites in enzymes or receptors.

Hydrogen-Bonding and Crystallographic Analysis

Hydrogen-bonding patterns, critical for crystal packing and supramolecular assembly, differ among these analogs. For example:

  • The 2-methyl substituent on the benzamide may sterically hinder hydrogen-bond formation at the ortho position, whereas substituents at the 4-position (e.g., propyl, tert-butyl) could participate in van der Waals interactions with adjacent molecules .

Crystallographic refinement of such compounds typically relies on software like SHELXL for small-molecule analysis and ORTEP-3 for graphical representation of thermal ellipsoids .

Q & A

Q. What are the optimal synthetic pathways for 2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use coupling agents like EDC/HOBt for benzamide formation, as seen in analogous tetrahydroisoquinoline derivatives .
  • Protection/deprotection : Tosyl (Ts) groups are stable under acidic/basic conditions, enabling selective functionalization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating intermediates; HPLC may refine final product purity .
    Yield optimization requires temperature control (reflux vs. room temperature), solvent selection (e.g., DMF for polar intermediates), and catalyst screening (e.g., Pd for cross-couplings) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~165–170 ppm). DEPT-135 clarifies quaternary carbons .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+) with <5 ppm error .
  • TLC : Monitor reaction progress using silica plates and UV visualization; Rf values guide purification .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility screening : Test in DMSO (stock solutions) and PBS (biological buffers). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; analyze via HPLC for degradation products .

Q. What in vitro bioactivity screening strategies are applicable to this compound?

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity) .
  • Cell viability assays : Employ MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic studies : Vary reactant concentrations and measure rate constants via UV-Vis or LC-MS .
  • Isotopic labeling : Use 18O^{18}O-H2_2O or deuterated solvents to track intermediates in amide bond formation .

Q. How should contradictory bioactivity data between assays be resolved?

  • Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
  • Off-target profiling : Use proteome microarrays or thermal shift assays to identify non-specific binding .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How does stereochemistry impact stability and bioactivity?

  • Chiral HPLC : Resolve enantiomers using Chiralpak columns .
  • Circular dichroism (CD) : Compare spectra of isolated enantiomers to correlate configuration with activity .

Q. What strategies improve selectivity for specific biological targets?

  • SAR studies : Modify substituents on the benzamide or tetrahydroisoquinoline moieties .
  • Fragment-based design : Merge pharmacophores from co-crystal structures of related inhibitors .

Q. How can degradation products be identified and mitigated during storage?

  • Forced degradation : Expose to heat, light, and humidity; analyze via LC-MS/MS .
  • Lyophilization : Stabilize as a lyophilized powder under argon .

Notes

  • Safety : Follow PPE protocols (gloves, face shields) and waste disposal guidelines .
  • Data Reproducibility : Use ≥3 biological replicates and report SEM/ANOVA p-values .

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